2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique molecular structure. This compound features a fluorine-substituted pyridine ring attached to a sulfonyl group, which is further connected to an octahydropyrrolo[3,4-c]pyrrole ring system. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced pyridine compounds, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in understanding biological processes.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-yl)-N-Methylmethanamine
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)Methanamine
Uniqueness
2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features, such as the octahydropyrrolo[3,4-c]pyrrole ring system. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5-fluoropyridin-3-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2S/c12-10-1-11(5-14-4-10)18(16,17)15-6-8-2-13-3-9(8)7-15/h1,4-5,8-9,13H,2-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHGWUDWXJMGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)S(=O)(=O)C3=CN=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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